BenchChemオンラインストアへようこそ!

Acotiamide methyl ether-d9

Mass spectrometry Isotope dilution Internal standard selection

Acotiamide methyl ether-d9 is a stable isotope-labeled analog of Acotiamide Methyl Ether—a recognized metabolite and impurity of the gastroprokinetic agent acotiamide hydrochloride. The -d9 designation indicates the replacement of nine hydrogen atoms with deuterium, specifically at the three methoxy (-OCH₃) positions of the trimethoxybenzoyl moiety, yielding a molecular formula of C₂₂H₂₃D₉N₄O₅S and a molecular weight of 473.63 g/mol.

Molecular Formula C22H32N4O5S
Molecular Weight 473.6 g/mol
Cat. No. B12412688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcotiamide methyl ether-d9
Molecular FormulaC22H32N4O5S
Molecular Weight473.6 g/mol
Structural Identifiers
SMILESCC(C)N(CCNC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2OC)OC)OC)C(C)C
InChIInChI=1S/C22H32N4O5S/c1-13(2)26(14(3)4)9-8-23-21(28)16-12-32-22(24-16)25-20(27)15-10-18(30-6)19(31-7)11-17(15)29-5/h10-14H,8-9H2,1-7H3,(H,23,28)(H,24,25,27)/i5D3,6D3,7D3
InChIKeyPUOIEIREOKNEIS-SUJHKIPASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acotiamide Methyl Ether-d9: A Definitive Deuterated Internal Standard for Acotiamide Metabolite Quantification


Acotiamide methyl ether-d9 is a stable isotope-labeled analog of Acotiamide Methyl Ether—a recognized metabolite and impurity of the gastroprokinetic agent acotiamide hydrochloride . The -d9 designation indicates the replacement of nine hydrogen atoms with deuterium, specifically at the three methoxy (-OCH₃) positions of the trimethoxybenzoyl moiety, yielding a molecular formula of C₂₂H₂₃D₉N₄O₅S and a molecular weight of 473.63 g/mol . As a non-radioactive, chemically identical heavy isotopologue, this compound serves as a fit-for-purpose internal standard (IS) for the accurate quantification of Acotiamide Methyl Ether in biological matrices via liquid chromatography–tandem mass spectrometry (LC-MS/MS), distinct from deuterated analogs of the parent drug such as acotiamide-d6 .

Why Acotiamide Methyl Ether-d9 Cannot Be Replaced by a Generic Deuterated Analog in Metabolite Bioanalysis


Generic substitution with a non-matched deuterated internal standard—such as acotiamide-d6 (designed for parent drug quantification) or a structural analog IS—introduces systematic quantification bias when the target analyte is the metabolite Acotiamide Methyl Ether. Stable isotopically labeled internal standards achieve optimal accuracy only when they are true isotopologues of the exact analyte being measured [1]. Deuterated parent drug IS does not co-elute identically with the metabolite, may exhibit different extraction recovery and ionization efficiency in the presence of biological matrix components, and fails to correct for metabolite-specific losses during sample preparation [2]. Furthermore, deuterium placement on exchangeable positions (e.g., heteroatom-bound hydrogens) can lead to hydrogen-deuterium back-exchange in aqueous biological matrices, compromising quantification reliability . The d9 labeling of Acotiamide methyl ether-d9, positioned on the three methoxy groups, provides non-exchangeable labeling at the precise mass shift needed to distinguish the IS signal from the unlabeled analyte signal without spectral overlap, making it irreplaceable for fit-for-purpose Acotiamide Methyl Ether quantification.

Quantitative Differentiation Evidence: Acotiamide Methyl Ether-d9 vs. Unlabeled Metabolite and Alternative Deuterated Standards


Mass Shift of +9.03 Da Ensures Baseline-Resolved MS Detection Relative to Unlabeled Acotiamide Methyl Ether

Acotiamide methyl ether-d9 (MW 473.63 g/mol) exhibits a nominal mass increase of +9 Da relative to the unlabeled Acotiamide Methyl Ether (MW 464.6 g/mol) [1] . This 9-Da shift exceeds the widely accepted minimum requirement of ≥3 Da for small-molecule SIL internal standards to avoid isotopic spectral overlap with the unlabeled analyte . In contrast, the parent drug deuterated analog acotiamide-d6 (MW differing by +6 Da from unlabeled acotiamide) is structurally mismatched for metabolite quantification and may exhibit different fragmentation patterns under MS/MS conditions.

Mass spectrometry Isotope dilution Internal standard selection Metabolite quantification

Deuterium Labeling on Non-Exchangeable Methoxy Positions Minimizes H/D Back-Exchange in Aqueous Biological Matrices

The nine deuterium atoms in Acotiamide methyl ether-d9 are located on the three methoxy (-OCD₃) groups of the trimethoxybenzoyl moiety, as confirmed by the IUPAC name N-[2-[di(propan-2-yl)amino]ethyl]-2-[[2,4,5-tris(trideuteriomethoxy)benzoyl]amino]-1,3-thiazole-4-carboxamide . This labeling strategy places deuterium on carbon-bound, non-exchangeable positions, which is a critical design requirement for SIL internal standards used in aqueous biological matrices (plasma, urine, tissue homogenates) [1]. Deuterium labels on heteroatoms (e.g., -OH, -NH) or on carbons alpha to carbonyl groups are susceptible to pH-dependent H/D back-exchange, which progressively degrades the effective mass shift and compromises quantification accuracy over the course of sample preparation and analysis .

Isotopic stability Hydrogen-deuterium exchange Method robustness Bioanalytical method validation

Metabolite-Specific Quantification: Why Parent Drug Deuterated IS (Acotiamide-d6) Introduces Systematic Bias in Metabolite Measurement

The use of a deuterated parent drug as internal standard for metabolite quantification is a documented source of systematic bias in LC-MS/MS bioanalysis. Acotiamide methyl ether-d9 is an exact isotopologue of the target analyte Acotiamide Methyl Ether, whereas acotiamide-d6 is an isotopologue of the parent drug acotiamide—a structurally distinct molecule with different chromatographic retention, extraction recovery, and ionization behavior [1]. A validated LC-MS/MS method for acotiamide in human plasma using acotiamide-d6 as IS achieved retention times of 1.78 min (acotiamide) and 1.79 min (acotiamide-d6), with extraction recovery exceeding 108.43% and inter-day precision below 5.80% [2]. However, this method was validated for the parent drug only; applying the same parent drug IS to quantify the metabolite Acotiamide Methyl Ether would constitute an IS mismatch, as the metabolite elutes at a different retention time, experiences different matrix effects, and may be subject to differential ion suppression that the parent drug IS cannot compensate for [3].

Metabolite quantification Internal standard mismatch Matrix effect Accuracy

Chromatographic Co-Elution with Analyte Mitigates Differential Matrix Effects—A Critical Advantage Over Structural Analog Internal Standards

A foundational principle of quantitative LC-MS/MS is that a deuterated SIL internal standard that co-elutes with the target analyte experiences the same degree of ion suppression or enhancement from co-extracted matrix components, thereby normalizing the analyte-to-IS peak area ratio [1]. In the validated acotiamide human plasma method using acotiamide-d6, the retention time difference between analyte and IS was only 0.01 min (1.78 vs. 1.79 min), and the matrix effect was reported as not significant [2]. However, the landmark study by Wang et al. demonstrated that even a slight retention time difference between a deuterated IS and its analyte—caused by the deuterium isotope effect—can result in differential ion suppression when the analytes elute in a region of changing matrix effect, altering the analyte-to-IS peak area ratio and compromising method accuracy [3]. Acotiamide methyl ether-d9, as an exact isotopologue of Acotiamide Methyl Ether, is expected to exhibit minimal retention time shift relative to its unlabeled analyte, maximizing matrix effect compensation compared to a structural analog or non-matched deuterated IS.

Matrix effect Ion suppression Co-elution SIL internal standard

Procurement Differentiation: d9 Metabolite IS Offers a Fit-for-Purpose Reference Standard Not Duplicated by Off-the-Shelf d6 Parent Drug Standards

Acotiamide methyl ether-d9 (CAS of unlabeled: 185103-80-4) is commercially cataloged as a metabolite-specific deuterated reference standard (TRC TR-A190267), distinct from acotiamide-d6 hydrochloride (Cayman Item No. 43489; CAS of unlabeled acotiamide: 185106-16-5) which is marketed for parent drug quantification . The d9 compound is explicitly described in vendor documentation as 'the isotope labelled analog of Acotiamide Methyl Ether (A190265), a metabolite of Acotiamide' . This clear catalog differentiation—metabolite IS vs. parent drug IS—allows procurement officers and laboratory managers to select the correct reference standard for their specific analytical target, reducing the risk of method failure due to IS-analyte mismatch. While pricing for the d9 compound is typically higher than the d6 parent drug IS (e.g., €9,057 for 50 mg of TR-A190267 vs. lower cost for acotiamide-d6), this reflects the more specialized synthetic route required for metabolite-specific deuteration on three methoxy positions .

Reference standard procurement Metabolite internal standard Catalog differentiation Method compliance

Validated LC-MS/MS Performance Benchmarks for Acotiamide Bioanalysis Using Deuterated Internal Standard—Class-Level Evidence Supporting Method Robustness

A validated LC-MS/MS method for acotiamide in human plasma using acotiamide-d6 as internal standard achieved a linear calibration range of 0.500–100 ng/mL with a correlation coefficient (R²) greater than 0.9987, extraction recovery exceeding 108.43%, inter- and intra-day precision below 5.80% CV, and accuracy ranging from 92.7% to 103.0% across all QC levels [1]. This method was successfully applied to a human pharmacokinetic study following oral administration of acotiamide [1]. While this validation data pertains to the parent drug/deuterated parent drug IS pair, it establishes the analytical performance benchmark achievable with a properly matched deuterated IS in the acotiamide compound class. The procurement of Acotiamide methyl ether-d9 as the matched metabolite IS enables laboratories to target equivalent or superior validation performance for Acotiamide Methyl Ether quantification, meeting the precision (≤15% CV, ≤20% at LLOQ) and accuracy (±15%, ±20% at LLOQ) acceptance criteria required by ICH M10 and FDA bioanalytical guidance [2].

Method validation Precision Accuracy Pharmacokinetics

High-Value Application Scenarios for Acotiamide Methyl Ether-d9 Procurement


Pharmacokinetic / Toxicokinetic Studies of Acotiamide Requiring Simultaneous Parent Drug and Metabolite Quantification

In regulatory pharmacokinetic studies where both acotiamide parent drug and its metabolite Acotiamide Methyl Ether must be accurately quantified in plasma, urine, or tissue homogenates, Acotiamide methyl ether-d9 serves as the dedicated metabolite-channel internal standard while acotiamide-d6 serves the parent drug channel. This dual-IS approach ensures each analyte is quantified against its own isotopologue, eliminating the cross-analyte IS mismatch that can introduce up to 30% bias in metabolite concentration measurements [1]. The validated LC-MS/MS method framework for acotiamide in human plasma (linearity 0.500–100 ng/mL, precision <5.80% CV, accuracy 92.7–103.0%) demonstrates that a properly matched deuterated IS supports method performance that satisfies ICH M10 acceptance criteria [2].

GMP Impurity Profiling of Acotiamide Active Pharmaceutical Ingredient (API) and Finished Dosage Forms

Acotiamide Methyl Ether is listed as an acotiamide-related impurity (EP Impurity A equivalent) . For GMP-compliant impurity quantification in API batches or finished drug products, Acotiamide methyl ether-d9 provides an isotopically matched internal standard that compensates for sample preparation variability and matrix effects inherent in excipient-laden formulations. The use of a deuterated IS for impurity quantification aligns with ICH Q3A/Q3B requirements for specific impurity monitoring and reporting, and the non-exchangeable methoxy-d9 labeling ensures IS stability throughout the analytical workflow [1].

In Vitro Metabolism Studies Using Hepatocyte or Microsomal Incubations for Metabolite Identification and Quantification

In drug metabolism studies employing human liver microsomes or hepatocyte incubations, Acotiamide methyl ether-d9 enables accurate quantification of the Acotiamide Methyl Ether metabolite formed in situ, correcting for variable recovery from the complex incubation matrix. The deuterated metabolite IS can also serve as a retention time and fragmentation pattern reference standard for metabolite identification by UHPLC-QTOF-MS, building upon the established metabolite identification workflow demonstrated by Patel et al. (2017), who characterized seven in vivo metabolites of acotiamide in rats using high-resolution mass spectrometry .

Bioequivalence and ANDA Submission Studies for Generic Acotiamide Formulations

For generic pharmaceutical companies filing Abbreviated New Drug Applications (ANDAs) referencing acotiamide hydrochloride, the ability to demonstrate bioequivalence requires robust, validated bioanalytical methods for both the parent drug and key metabolites. Acotiamide methyl ether-d9, procured as a characterized reference standard with a Certificate of Analysis (including HPLC purity and isotopic enrichment data), provides the necessary documentation trail for regulatory submission . The explicit metabolite-specific catalog designation differentiates it from the parent drug IS acotiamide-d6 in the method Standard Operating Procedure, directly supporting auditor and reviewer scrutiny during regulatory inspections [1].

Quote Request

Request a Quote for Acotiamide methyl ether-d9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.